molecular formula C10H10F12 B14622450 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane CAS No. 57915-74-9

2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane

Cat. No.: B14622450
CAS No.: 57915-74-9
M. Wt: 358.17 g/mol
InChI Key: NLGCSDCZOYXNBL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane typically involves the introduction of difluoromethyl groups into the molecule. One common method is the use of difluoromethylation reagents, which can transfer CF2H groups to various substrates. This process can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of CF2H groups to the desired substrates. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ClCF2H for X–CF2H bond formation and novel difluorocarbene reagents for X–H insertion. Reaction conditions may vary depending on the desired outcome, but they often involve the use of metal-based catalysts and specific temperature and pressure settings .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane involves its ability to form hydrogen bonds due to the presence of the CF2H group. This group acts as a hydrogen bond donor, which can interact with various molecular targets and pathways. The compound’s effects are mediated through these interactions, which can influence the stability and reactivity of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated organic molecules such as:

Uniqueness

What sets 2-(Difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane apart is its unique combination of multiple fluorine atoms and a difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and the ability to form strong hydrogen bonds, making it valuable in various applications .

Properties

CAS No.

57915-74-9

Molecular Formula

C10H10F12

Molecular Weight

358.17 g/mol

IUPAC Name

2-(difluoromethyl)-1,1,1,2,6,6,7,8,8,8-decafluoro-5-methyloctane

InChI

InChI=1S/C10H10F12/c1-4(8(15,16)5(11)9(17,18)19)2-3-7(14,6(12)13)10(20,21)22/h4-6H,2-3H2,1H3

InChI Key

NLGCSDCZOYXNBL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(F)F)(C(F)(F)F)F)C(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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